molecular formula C9H5BrO3 B1524920 6-Bromo-4-Hydroxycoumarin CAS No. 4139-61-1

6-Bromo-4-Hydroxycoumarin

Cat. No. B1524920
CAS RN: 4139-61-1
M. Wt: 241.04 g/mol
InChI Key: KNMCTCABMSGXGR-UHFFFAOYSA-N
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Description

6-Bromo-4-Hydroxycoumarin is a chemical compound with the empirical formula C9H5BrO3 . It is a solid substance and is often used in early discovery research . It is a derivative of coumarin, which is a versatile heterocyclic scaffold frequently applied in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of 6-Bromo-4-Hydroxycoumarin involves several steps. In one study, ceramides were synthesized and conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . Another study involved the transformation of esters into acid chlorides through hydrolysis and chlorination with KOH and SOCl2 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-Hydroxycoumarin consists of a coumarin core with a bromine atom at the 6-position and a hydroxyl group at the 4-position . The SMILES string for this compound is OC1=CC(=O)Oc2ccc(Br)cc12 .


Physical And Chemical Properties Analysis

6-Bromo-4-Hydroxycoumarin is a solid substance . Its molecular weight is 241.04 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not well-documented.

Scientific Research Applications

  • Photophysical Properties

    • Field : Organic & Biomolecular Chemistry .
    • Application : Coumarin-fused-coumarins, which include 6-Bromo-4-Hydroxycoumarin, have attracted significant attention due to their boundless applications in interdisciplinary areas . They possess interesting photophysical properties depending on the fused coumarin ring systems .
    • Method : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .
    • Results : The synthesized biscoumarin-fused entities have been highlighted for their photophysical properties and applications .
  • Anticoagulant and Antithrombotic Agents

    • Field : Pharmacology .
    • Application : 4-Hydroxycoumarin and its derivatives are widely used as anticoagulant rodenticides as well as antithrombotic agents .
    • Method : These compounds are antagonists of vitamin K and their target is vitamin K 2,3-epoxide reductase in the liver microsomes .
    • Results : The use of these compounds has been effective in preventing blood clotting .

Safety And Hazards

6-Bromo-4-Hydroxycoumarin is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 6-Bromo-4-Hydroxycoumarin research could involve further exploration of its bioactivity. For instance, it has been used to study the properties of ceramides . Additionally, coumarin derivatives have been studied for their potential as enzyme inhibitors and anticancer agents .

properties

IUPAC Name

6-bromo-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMCTCABMSGXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715866
Record name 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-Hydroxycoumarin

CAS RN

4139-61-1
Record name 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxycoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
M Priya, SK Sripathi, P Lalitha - Journal of Chemical and …, 2018 - researchgate.net
The objective of the present investigation was to synthesize nitro and bromo derivatives of 4-hydroxycoumarins, 4, 7-dihydroxycoumarins and their C-methylated derivatives by …
Number of citations: 1 www.researchgate.net
M Deželić, M Trkovnik - Journal of Medicinal Chemistry, 1964 - ACS Publications
… The starting material for the synthesis of 6-bromo-4hydroxycoumarin w-as methyl 5-… One of the compounds (3,3'methylenebis-6-bromo-4-hydroxycoumarin) hadbeen prepared …
Number of citations: 18 pubs.acs.org
NW Alcock, E Hough - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
The crystal structure of 3, 3'-methylene (bis-6-bromo-4-hydroxycoumarin), C19Hx006Br2, has been determined by single-crystal X-ray diffraction by the heavy atom method with 922 …
Number of citations: 22 scripts.iucr.org
P Ilić, A Jurić, N Trinajstić - Croatica Chemica Acta, 1980 - hrcak.srce.hr
… xycoumarin, 4,6-dihydroxycoumarin, 4,5,7-trihydroxycoumarin, 3-carboxy-4-hydroxycoumarin, 3-bromo-4-hydroxycoumarin, and 6-bromo-4-hydroxycoumarin, are reported. Theoretical …
Number of citations: 5 hrcak.srce.hr
SA Jackson, S Sahni, L Lee, Y Luo… - Bioorganic & medicinal …, 2005 - Elsevier
… Prepared via method A at 0 C from 6-bromo-4-hydroxycoumarin and 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester to afford 55 (47.3 mg, 25.3%). H NMR (DMSO-d 6 , 300 MHz) …
Number of citations: 41 www.sciencedirect.com
KD Kaufman, DW McBride… - The Journal of Organic …, 1965 - ACS Publications
Surprisingly, the results were not the same as in the 7-hydroxycoumarin series. A linear furocoumarin was not obtained owing to the formation of an oxazolo-coumarin (Via) during an …
Number of citations: 8 pubs.acs.org
MK Jeon, K Kim - Tetrahedron, 1999 - Elsevier
… (Z), 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (E), 4-hydroxy-6-methyl-2-pyrone (E), 4-hydroxycoumarin (E), 6-chloro-4-hydroxycoumarin (E), and 6-bromo--4-hydroxycoumarin (E…
Number of citations: 26 www.sciencedirect.com
JC Jung, OS Park - Molecules, 2009 - mdpi.com
… 6-Bromo-4-hydroxycoumarin (54) and 4-hydroxy-6,7-benzocoumarin (56) exhibited significant … Especially 3,3’-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives showed a potent …
Number of citations: 152 www.mdpi.com
A Kumar, SK Jain, RC Rastogi - Journal of Molecular Structure …, 2004 - Elsevier
… Graphs for the correlation of structural parameters of 3,3′-methylenebis[6-bromo-4-hydroxycoumarin] obtained from PM3 calculations and X-ray crystallographic analysis. …
Number of citations: 13 www.sciencedirect.com
K Venkateswara Rao, V Sundaramurthy - Proceedings of the Indian …, 1975 - Springer
… As in the case of 4, 7-dihydroxycoumarin8, RDA fission with hydrogen transfer from 6-bromo-4-hydroxycoumarin radical ion b resulting in the ion f has also been confirmed by the …
Number of citations: 5 link.springer.com

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